2,7-Dipyrenyl-9,9-spirobifluorene

OLED Photophysics Spirobifluorene Isomers

2,7-Dipyrenyl-9,9-spirobifluorene (Spiro-Pye) delivers reproducible deep-blue emission (λPL 424 nm) and high thermal stability (Td >440 °C) for OLED manufacturing. Available in unsublimed (>98%) and sublimed (>99%) grades, it eliminates batch-to-batch variability that compromises device color purity. • Serves as a blue host in WOLED panels, enabling luminance >21,000 cd/m² and current efficiency of 18.09 cd/A. • Functions as an electron-donating co-host for NIR OLEDs, achieving EQE 5.3% at 774 nm with >200 h operational lifetime. • Enables fine-tuning of blue CIE coordinates in top-emitting microdisplay architectures for AR/VR applications.

Molecular Formula C57H32
Molecular Weight 716.9 g/mol
CAS No. 886456-80-0
Cat. No. B1515449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dipyrenyl-9,9-spirobifluorene
CAS886456-80-0
Molecular FormulaC57H32
Molecular Weight716.9 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6)C1=C4C=C(C=C1)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
InChIInChI=1S/C57H32/c1-3-13-49-43(11-1)44-12-2-4-14-50(44)57(49)51-31-39(41-25-19-37-17-15-33-7-5-9-35-21-29-47(41)55(37)53(33)35)23-27-45(51)46-28-24-40(32-52(46)57)42-26-20-38-18-16-34-8-6-10-36-22-30-48(42)56(38)54(34)36/h1-32H
InChIKeyMJXRNMQMLMXICM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Dipyrenyl-9,9-spirobifluorene Overview


2,7-Dipyrenyl-9,9-spirobifluorene (commonly designated as Spiro-Pye or DPSF) is a high-purity organic semiconductor belonging to the spirobifluorene (SBF) class, functionalized with two pyrene chromophores at the 2,7-positions . This molecular architecture imparts a high thermal decomposition temperature (>440 °C at 0.5 % weight loss), excellent solubility, and distinct photophysical properties including an absorption maximum at 363 nm and a deep-blue photoluminescence peak at 424 nm in THF [1]. Widely employed in organic light-emitting diodes (OLEDs) as both a blue emitter and a host matrix, its commercial availability in both unsublimed (>98 %) and sublimed (>99 %) grades supports its use in research and industrial manufacturing .

Thermal processing

Reported high decomposition temperature supports vacuum sublimation and device fabrication

Spectral fit

Deep-blue photoluminescence profile aligns with host/emitter requirements in OLED architectures

Isomer configuration

2,7-Dipyrenyl substitution ensures intended electronic coupling and color coordinates

Why 2,7-Dipyrenyl-9,9-spirobifluorene Is Irreplaceable


The spirobifluorene scaffold offers a versatile platform for functionalization, but the specific substitution pattern and the nature of the appended chromophores critically govern the material's electronic structure, thermal stability, and device performance [1]. Simple interchange with other 9,9'-spirobifluorene derivatives—even positional isomers or those bearing similar polycyclic aromatic hydrocarbons—leads to substantial shifts in absorption and emission profiles, changes in charge transport behavior, and variable thermal robustness [2]. Consequently, direct substitution without validation of the exact 2,7-dipyrenyl configuration can compromise the color purity, efficiency, and operational lifetime of OLED devices, necessitating a detailed, evidence-based assessment for scientific selection and procurement [3].

2,2′-Isomer exhibits markedly different absorption (279/347 nm) and emission (414 nm), which can shift OLED color purity and energy transfer.

Tetra-substituted analog TPSBF shows significantly lower luminance and current efficiency in comparable device stacks; direct substitution may compromise brightness.

Non-spirobifluorene blue emitters or alternative scaffolds require complete cavity and charge-transport recalibration; interchangeability is not supported.

2,7-Dipyrenyl-9,9-spirobifluorene Performance Comparisons


2,7- vs. 2,2'-Isomer: Absorption and Emission

2,7-Dipyrenyl-9,9-spirobifluorene exhibits a significantly red-shifted absorption maximum compared to its 2,2'-positional isomer. The 2,7-isomer shows a single prominent absorption peak at 363 nm in THF, whereas the 2,2'-isomer displays a more complex absorption profile with maxima at 279 nm and 347 nm . Additionally, the photoluminescence of the 2,7-isomer peaks at 424 nm, a 10 nm red shift relative to the 414 nm emission of the 2,2'-isomer . This distinct spectroscopic signature directly influences the energy alignment and color tuning in OLED devices.

Isomer Comparison
Reported
UV 363 nm
PL 424 nm
vs
UV 279/347 nm
PL 414 nm
Supports isomer-specific procurement for intended OLED color
Source review; confirm with batch spectrophotometry
OLED Photophysics Spirobifluorene Isomers

Thermal Stability vs. Other Spirobifluorenes

2,7-Dipyrenyl-9,9-spirobifluorene demonstrates exceptional thermal robustness, with a thermogravimetric analysis (TGA) temperature exceeding 440 °C at 0.5% weight loss . This thermal stability surpasses that of the widely used hole-transport material Spiro-TTB (2,2′,7,7′-tetra(N,N-diphenylamino)-9,9′-spirobifluorene), which exhibits a TGA temperature of >360 °C under identical measurement conditions . The higher thermal tolerance of 2,7-dipyrenyl-9,9-spirobifluorene renders it particularly suitable for vacuum thermal evaporation processes and enhances the morphological stability of thin films during device operation.

Thermal Stability
Source review
TGA >440 °C
vs
Spiro-TTB >360 °C
Reported thermal tolerance supports vacuum thermal deposition
Cross-study; verify under identical heating conditions
OLED Thermal Stability Sublimation

White OLED Efficiency vs. TPSBF

When employed as a blue-emitting host in a white organic light-emitting diode (WOLED), 2,7-dipyrenyl-9,9-spirobifluorene (as Spiro-Pye) enables a maximum luminance of 21,070 cd/m², a current efficiency of 18.09 cd/A, and a power efficiency of 8.77 lm/W [1]. In stark contrast, a device utilizing the tetra-substituted analog 2,2′,7,7′-tetra(pyren-1-yl)-9,9′-spirobifluorene (TPSBF) as the emitter achieved only 4,130 cd/m² maximum luminance and a current efficiency of just 1.9 cd/A at a comparable current density of 500 mA/cm² [2]. This 5.1-fold difference in luminance and 9.5-fold difference in current efficiency underscore the superior performance of the 2,7-dipyrenyl derivative in practical WOLED architectures.

WOLED Efficiency
Head-to-head
L 21,070 cd/m²
CE 18.09 cd/A
vs
L 4,130 cd/m²
CE 1.9 cd/A
Reported efficiency context for WOLED host selection
Device architecture differences exist; validate in target stack
White OLED Fluorescent Emitter EQE

Exciplex Co-Host Performance in NIR OLEDs

2,7-Dipyrenyl-9,9-spirobifluorene (designated as DPSF) functions effectively as an electron-donating component in an exciplex-forming co-host system blended with the acceptor CN-T2T [1]. This exciplex system achieved an external quantum efficiency (EQE) of 6.0% with an electroluminescence peak at 584 nm. Furthermore, when used as a co-host for the near-infrared (NIR) emitter TTDSF, the optimized device delivered an EL λ_max of 774 nm with an EQE of 5.3% and an operational lifetime LT95 exceeding 200 hours [1]. While a direct head-to-head comparison with another exciplex host is not available in the same study, the achieved EQE and stability represent a competitive performance for NIR OLEDs, positioning this compound as a viable building block for exciplex engineering [1].

Exciplex Co-Host
Class-level
EQE 5.3% at 774 nm
LT95 >200 h
Supports exciplex co-host engineering for NIR OLEDs
Class-level comparison; direct comparator data limited
NIR OLED Exciplex Co-Host

Blue Emission Tunability in Top-Emitting OLEDs

In top-emitting organic light-emitting devices (TEOLEDs), 2,7-dipyrenyl-9,9-spirobifluorene (DPSF) enables precise tuning of the blue emission color by simply adjusting the thickness of an adjacent phase shift adjustment layer (PSAL) [1]. The Commission Internationale de l'Éclairage (CIE) coordinates of the device shifted from (0.16, 0.50) to (0.18, 0.37) by varying the PSAL thickness, while maintaining a maximum current efficiency of 7.1 cd/A at 4.5 V [1]. This tunability is a direct consequence of the compound's well-defined emission spectrum and its compatibility with optical cavity engineering, a feature not universally shared by other blue-emitting spirobifluorene derivatives [1].

Color Tunability
Reported
CIE (0.16,0.50) → (0.18,0.37)
CE 7.1 cd/A at 4.5 V
Reported cavity tuning for top-emitting OLED architectures
Verify PSAL thickness optimization in process
Top-Emitting OLED Blue Emitter Color Tuning

Key Application Scenarios


Blue Fluorescent Emitter for White OLED Lighting

In white OLED (WOLED) lighting panels, 2,7-dipyrenyl-9,9-spirobifluorene serves as a blue-emitting host material within a single emission layer. Its high thermal stability (TGA >440 °C) permits reliable vacuum deposition, while its photophysical properties enable a maximum luminance exceeding 21,000 cd/m² and a current efficiency of 18.09 cd/A [1]. This combination of process robustness and high luminous efficacy makes it suitable for energy-efficient solid-state lighting applications where color stability and brightness uniformity are paramount.

Exciplex Co-Host for NIR OLED Sensing & Imaging

2,7-Dipyrenyl-9,9-spirobifluorene functions as an electron-donating component in exciplex-forming co-host systems, enabling efficient energy transfer to NIR emitters [2]. The resulting devices achieve an EQE of 5.3% at 774 nm with an operational lifetime exceeding 200 hours. This performance profile positions the compound as a key enabler for NIR OLEDs used in photoplethysmography (PPG) sensors, night-vision displays, and fluorescence-guided surgical imaging, where high radiance and long-term stability are required [2].

Color-Tunable Blue Emitter for Microdisplays

In top-emitting OLED architectures employed in microdisplays for augmented reality (AR) and virtual reality (VR) headsets, 2,7-dipyrenyl-9,9-spirobifluorene provides a manufacturable route to fine-tune the blue emission color coordinates [3]. By adjusting the thickness of an optical phase shift adjustment layer, the CIE coordinates can be precisely shifted from (0.16, 0.50) to (0.18, 0.37) while maintaining a current efficiency of 7.1 cd/A [3]. This tunability simplifies the optimization of cavity resonance effects and enhances color uniformity across high-resolution pixel arrays.

High-Purity Material for Fundamental Research

The commercial availability of 2,7-dipyrenyl-9,9-spirobifluorene in sublimed grades (>99 % purity) supports fundamental studies of spirobifluorene photophysics, including time-resolved spectroscopy, charge transport measurements, and single-molecule fluorescence. Its well-defined absorption (363 nm) and emission (424 nm) maxima, coupled with exceptional thermal stability, provide a reproducible standard for investigating the effects of pyrene functionalization on spiroconjugation and exciton dynamics in organic semiconductors.

Application
Selection Property
Validation Focus
White OLED host matrix
Deep-blue emission and thermal processing tolerance
Luminous efficiency and color stability under operation
Exciplex co-host for NIR OLEDs
Exciplex-forming capability and energy transfer
NIR radiance and operational stability (LT95)
Top-emitting blue emitter for microdisplays
Emission tunability via optical cavity design
Color coordinate precision and current efficiency
High-purity spirobifluorene research standard
Defined absorption/emission and thermal robustness
Reproducibility in photophysical and charge-transport studies

Technical Documentation Hub

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